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molecular formula C6H4BrNS B8788651 4-Bromo-3-methylthiophene-2-carbonitrile CAS No. 266338-06-1

4-Bromo-3-methylthiophene-2-carbonitrile

Cat. No. B8788651
M. Wt: 202.07 g/mol
InChI Key: MVIGORNHBUACNU-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A mixture of 2,4-dibromo-3-methylthiophene (20.0 g, 78.1 mmol) and CuCN (6.30 g, 70.3 mmol) in 150 mL of DMF was stirred at reflux for 4 hours before cooling down. The reaction mixture was poured into 1 L of ether with stirring and the precipitate was removed by filtration. The filtrate was washed with water (100 mL×3), brine (100 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified by silica column chromatography (petrol ether:EtOAc=50:1) to afford 4-bromo-3-methylthiophene-2-carbonitrile.
Quantity
20 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[C:5]([Br:8])[C:6]=1[CH3:7].[C:9]([Cu])#[N:10].CCOCC>CN(C=O)C>[Br:8][C:5]1[C:6]([CH3:7])=[C:2]([C:9]#[N:10])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1SC=C(C1C)Br
Name
CuCN
Quantity
6.3 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling down
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
The filtrate was washed with water (100 mL×3), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (petrol ether:EtOAc=50:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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